An In-Depth Technical Guide to 5-Fluoro-1H-pyrrolo[3,2-b]pyridine
An In-Depth Technical Guide to 5-Fluoro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-pyrrolo[3,2-b]pyridine, also known as 5-fluoro-4-azaindole, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, a fusion of a pyrrole and a pyridine ring, serves as a versatile scaffold for the design of biologically active molecules. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making this compound a valuable building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine.
Chemical and Physical Properties
The fundamental chemical and physical properties of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine are summarized below. While experimental data for some properties are limited, computed values provide useful estimates for research and development purposes.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | PubChem |
| Molecular Weight | 136.13 g/mol | PubChem[1] |
| CAS Number | 887570-96-9 | PubChem[1] |
| IUPAC Name | 5-fluoro-1H-pyrrolo[3,2-b]pyridine | PubChem[1] |
| Synonyms | 5-Fluoro-4-azaindole | PubChem[1] |
| Boiling Point | 282 °C (Predicted) | Guidechem[2] |
| Density | 1.370 g/cm³ (Predicted) | Guidechem[2] |
| Flash Point | 124 °C (Predicted) | Guidechem[2] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Purity | ≥97% (Commercially available) | Various |
Synthesis and Reactivity
The reactivity of the 5-Fluoro-1H-pyrrolo[3,2-b]pyridine scaffold is influenced by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, as well as the electron-rich character of the pyrrole ring. This electronic arrangement makes the molecule susceptible to various chemical modifications, which is advantageous for creating diverse libraries of compounds for drug screening.
Biological Activity and Therapeutic Potential
The 5-Fluoro-1H-pyrrolo[3,2-b]pyridine core is a key structural motif in the development of kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor 4 (FGFR4).[3] The FGF19-FGFR4 signaling pathway is a critical regulator of bile acid homeostasis and has been implicated in the progression of certain cancers, most notably hepatocellular carcinoma (HCC).[3][4]
Derivatives of this scaffold have been designed as selective and potent inhibitors of FGFR4, including reversible-covalent inhibitors that target both wild-type and mutant forms of the kinase.[3][4] These findings underscore the therapeutic potential of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-based compounds as anticancer agents.
FGF19-FGFR4 Signaling Pathway and Inhibition
The binding of the FGF19 ligand to FGFR4 and its co-receptor β-Klotho initiates a signaling cascade that promotes cell proliferation and survival. In some cancers, this pathway is aberrantly activated. Inhibitors based on the 5-Fluoro-1H-pyrrolo[3,2-b]pyridine scaffold are designed to block the ATP-binding site of the FGFR4 kinase domain, thereby preventing downstream signaling.
Caption: FGF19-FGFR4 signaling pathway and its inhibition by 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-based compounds.
Experimental Protocols
While a specific, detailed protocol for a key experiment involving 5-Fluoro-1H-pyrrolo[3,2-b]pyridine is not publicly available, a general workflow for evaluating derivatives of this scaffold as kinase inhibitors is presented below. This workflow is based on methodologies used for similar compounds targeting FGFR.[3][4]
General Workflow for Kinase Inhibitor Evaluation
Caption: General experimental workflow for the evaluation of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine derivatives as kinase inhibitors.
Biochemical Kinase Assay (Example: TR-FRET)
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Objective: To determine the in vitro inhibitory activity of the compound against the target kinase (e.g., FGFR4).
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Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.
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Methodology:
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The kinase, a biotinylated substrate peptide, and ATP are incubated in a suitable kinase reaction buffer.
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The test compound (a derivative of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine) is added at various concentrations.
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The reaction is initiated by the addition of ATP and incubated at room temperature.
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The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phospho-substrate antibody and a fluorescently-labeled streptavidin.
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After incubation, the TR-FRET signal is measured. The IC₅₀ value is calculated from the dose-response curve.
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Safety and Handling
Based on GHS hazard statements, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
5-Fluoro-1H-pyrrolo[3,2-b]pyridine is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its utility as a scaffold for potent and selective FGFR4 inhibitors highlights its importance in the development of targeted cancer therapies. While comprehensive experimental data for the parent compound is still emerging, the information available provides a strong foundation for its application in medicinal chemistry research. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.
